molecular formula C8H5F2NO5 B1413322 2,5-Difluoro-3-nitromandelic acid CAS No. 1807183-47-6

2,5-Difluoro-3-nitromandelic acid

Cat. No.: B1413322
CAS No.: 1807183-47-6
M. Wt: 233.13 g/mol
InChI Key: HCXXQHTXQYGGOF-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-nitromandelic acid is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a mandelic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-nitromandelic acid typically involves the nitration of 2,5-difluorobenzaldehyde followed by a series of reactions to introduce the mandelic acid moiety. One common method includes:

    Nitration: 2,5-Difluorobenzaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2,5-difluoro-3-nitrobenzaldehyde.

    Cyanohydrin Formation: The nitrobenzaldehyde is then reacted with sodium cyanide to form the corresponding cyanohydrin.

    Hydrolysis: The cyanohydrin is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-3-nitromandelic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.

Major Products:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted mandelic acid derivatives.

Scientific Research Applications

2,5-Difluoro-3-nitromandelic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-nitromandelic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

    2,5-Difluoromandelic Acid:

    3-Nitromandelic Acid: Lacks the fluorine atoms, affecting its stability and biological activity.

    2,5-Difluoro-4-nitromandelic Acid: Similar structure but with the nitro group in a different position, leading to different chemical and biological properties.

Uniqueness: 2,5-Difluoro-3-nitromandelic acid is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-(2,5-difluoro-3-nitrophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO5/c9-3-1-4(7(12)8(13)14)6(10)5(2-3)11(15)16/h1-2,7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXXQHTXQYGGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(C(=O)O)O)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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